molecular formula C62H118NO14P B1666371 [(2R,4S,5R)-5,6-dihydroxy-1-oxo-4-phosphonooxy-2-[[(3R)-3-tetradecanoyloxytetradecanoyl]amino]hexan-3-yl] (3R)-3-tetradecanoyloxytetradecanoate CAS No. 149118-02-5

[(2R,4S,5R)-5,6-dihydroxy-1-oxo-4-phosphonooxy-2-[[(3R)-3-tetradecanoyloxytetradecanoyl]amino]hexan-3-yl] (3R)-3-tetradecanoyloxytetradecanoate

Cat. No. B1666371
M. Wt: 1132.6 g/mol
InChI Key: BAVUZJNXMVFZBJ-NOMSRMBTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A 113 is a biochemical.

Scientific Research Applications

Synthesis and Chemical Characteristics

  • Synthesis of Analog Compounds : The compound [(2R,4S,5R)-5,6-dihydroxy-1-oxo-4-phosphonooxy-2-[[(3R)-3-tetradecanoyloxytetradecanoyl]amino]hexan-3-yl] (3R)-3-tetradecanoyloxytetradecanoate and its analogs have been synthesized to investigate their biological influence. For example, Ogawa et al. (1994) synthesized a series of nonreducing-sugar subunit analogs of lipid A to study their biological activities, including 3-(O-[(2RS)-2-acyloxytetradecanoyl]-2-deoxy-2-[(2RS)-2-hydroxytetradecanamido]-4-O-phosphono-d-glucoses (Ogawa et al., 1994).

  • Exploration in Synthesis of Other Compounds : Researchers like Tripathi and Kumar (2012) have explored synthesis methods relevant to compounds like tetrahydrolipstatin and tetrahydroesterastin, which are similar in structure and function to the given compound, indicating its utility in creating derivatives with potential therapeutic applications (Tripathi & Kumar, 2012).

  • Chemical Interactions and Binding : Studies like those by Demadis et al. (2009) have explored the solution behavior and binding characteristics of related phosphonate groups. Such research provides insights into how similar compounds might interact in biological systems (Demadis et al., 2009).

Biological and Pharmaceutical Applications

  • Potential in Anticancer Agents : Fang et al. (2016) synthesized novel α-aminophosphonate derivatives, showcasing the potential of compounds with similar structures in developing anticancer agents. These compounds were evaluated for antitumor activities against various cancer cell lines (Fang et al., 2016).

  • Role in Inhibiting Endotoxin Response : Research like that by Mullarkey et al. (2003) demonstrates the use of structurally similar compounds in antagonizing endotoxin effects, which is crucial for treating diseases caused by endotoxins (Mullarkey et al., 2003).

  • Applications in Synthesis of Nonproteinogenic Amino Acids : Studies like that by Wee and Mcleod (2003) show the synthesis of nonproteinogenic amino acids using compounds with similar structures. This opens up possibilities for creating unique amino acids for various biochemical applications (Wee & Mcleod, 2003).

properties

CAS RN

149118-02-5

Product Name

[(2R,4S,5R)-5,6-dihydroxy-1-oxo-4-phosphonooxy-2-[[(3R)-3-tetradecanoyloxytetradecanoyl]amino]hexan-3-yl] (3R)-3-tetradecanoyloxytetradecanoate

Molecular Formula

C62H118NO14P

Molecular Weight

1132.6 g/mol

IUPAC Name

[(2R,4S,5R)-5,6-dihydroxy-1-oxo-4-phosphonooxy-2-[[(3R)-3-tetradecanoyloxytetradecanoyl]amino]hexan-3-yl] (3R)-3-tetradecanoyloxytetradecanoate

InChI

InChI=1S/C62H118NO14P/c1-5-9-13-17-21-25-27-31-35-39-43-47-58(68)74-53(45-41-37-33-29-23-19-15-11-7-3)49-57(67)63-55(51-64)61(62(56(66)52-65)77-78(71,72)73)76-60(70)50-54(46-42-38-34-30-24-20-16-12-8-4)75-59(69)48-44-40-36-32-28-26-22-18-14-10-6-2/h51,53-56,61-62,65-66H,5-50,52H2,1-4H3,(H,63,67)(H2,71,72,73)/t53-,54-,55+,56-,61?,62+/m1/s1

InChI Key

BAVUZJNXMVFZBJ-NOMSRMBTSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCCCC)CC(=O)N[C@@H](C=O)C([C@H]([C@@H](CO)O)OP(=O)(O)O)OC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC

SMILES

CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)NC(C=O)C(C(C(CO)O)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)NC(C=O)C(C(C(CO)O)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

2,3-(3-tetradecanoyloxytetradecanoyl)galactosamine-4-phosphate
2,3-(C14-O-C14)galactosamine-4-phosphate
A 113
A-113

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2R,4S,5R)-5,6-dihydroxy-1-oxo-4-phosphonooxy-2-[[(3R)-3-tetradecanoyloxytetradecanoyl]amino]hexan-3-yl] (3R)-3-tetradecanoyloxytetradecanoate
Reactant of Route 2
[(2R,4S,5R)-5,6-dihydroxy-1-oxo-4-phosphonooxy-2-[[(3R)-3-tetradecanoyloxytetradecanoyl]amino]hexan-3-yl] (3R)-3-tetradecanoyloxytetradecanoate
Reactant of Route 3
[(2R,4S,5R)-5,6-dihydroxy-1-oxo-4-phosphonooxy-2-[[(3R)-3-tetradecanoyloxytetradecanoyl]amino]hexan-3-yl] (3R)-3-tetradecanoyloxytetradecanoate
Reactant of Route 4
[(2R,4S,5R)-5,6-dihydroxy-1-oxo-4-phosphonooxy-2-[[(3R)-3-tetradecanoyloxytetradecanoyl]amino]hexan-3-yl] (3R)-3-tetradecanoyloxytetradecanoate
Reactant of Route 5
[(2R,4S,5R)-5,6-dihydroxy-1-oxo-4-phosphonooxy-2-[[(3R)-3-tetradecanoyloxytetradecanoyl]amino]hexan-3-yl] (3R)-3-tetradecanoyloxytetradecanoate
Reactant of Route 6
[(2R,4S,5R)-5,6-dihydroxy-1-oxo-4-phosphonooxy-2-[[(3R)-3-tetradecanoyloxytetradecanoyl]amino]hexan-3-yl] (3R)-3-tetradecanoyloxytetradecanoate

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